1-Butyl-3-(4-ethoxyphenyl)urea
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Overview
Description
1-Butyl-3-(4-ethoxyphenyl)urea is an organic compound with the molecular formula C13H20N2O2 and a molecular weight of 236.317 g/mol . This compound is characterized by the presence of a butyl group attached to the nitrogen atom of the urea moiety and an ethoxyphenyl group attached to the other nitrogen atom. It is a white to yellow solid at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butyl-3-(4-ethoxyphenyl)urea can be synthesized through the reaction of 4-ethoxyaniline with butyl isocyanate. The reaction typically occurs in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mechanism involves the nucleophilic attack of the amine group on the isocyanate, forming the urea linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-(4-ethoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Corresponding urea derivatives with oxidized side chains.
Reduction: Amine derivatives with reduced urea moiety.
Substitution: Compounds with substituted ethoxy group.
Scientific Research Applications
1-Butyl-3-(4-ethoxyphenyl)urea has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Butyl-3-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-(4-methoxyphenyl)urea
- 1-Butyl-3-(2-chloro-4-methoxyphenyl)urea
- 1-Butyl-3-(4-isopropylphenyl)urea
Uniqueness
1-Butyl-3-(4-ethoxyphenyl)urea is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired .
Properties
IUPAC Name |
1-butyl-3-(4-ethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-3-5-10-14-13(16)15-11-6-8-12(9-7-11)17-4-2/h6-9H,3-5,10H2,1-2H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTMARSMWOAXJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=CC=C(C=C1)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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